N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide
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Overview
Description
N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyanomethyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of 4-methylthiophene-3-carboxylic acid with cyclopentylamine and cyanomethyl chloride under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide has been studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Cyanomethyl)-N-ethyl-4-methylthiophene-3-carboxamide
N-(Cyanomethyl)-N-propyl-4-methylthiophene-3-carboxamide
N-(Cyanomethyl)-N-benzyl-4-methylthiophene-3-carboxamide
Uniqueness: N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide stands out due to its cyclopentyl group, which imparts unique chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-8-17-9-12(10)13(16)15(7-6-14)11-4-2-3-5-11/h8-9,11H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXGLCKOHQUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N(CC#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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